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Compound of Interest

Compound Name: CDN1163

Cat. No.: B1668764 Get Quote

This technical guide provides an in-depth review of the preclinical research findings for

CDN1163, a small-molecule allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-

ATPase (SERCA). The document is intended for researchers, scientists, and professionals in

drug development, offering a consolidated overview of the compound's mechanism of action,

efficacy in various disease models, and the experimental methodologies used in its evaluation.

Core Mechanism of Action
CDN1163 is an allosteric activator of SERCA, a family of intracellular pumps responsible for

sequestering cytosolic Ca²⁺ into the sarcoplasmic or endoplasmic reticulum (ER), a critical

process for maintaining Ca²⁺ homeostasis.[1][2] Dysregulation of SERCA function can lead to

elevated cytosolic Ca²⁺, depletion of ER Ca²⁺ stores, and subsequent ER stress, which is

implicated in numerous pathologies.[3][4]

CDN1163 directly binds to the SERCA enzyme, inducing a conformational change that

enhances its Ca²⁺ transport activity.[5][6] Unlike some modulators, CDN1163 does not appear

to activate SERCA2a by dissociating it from its endogenous inhibitor, phospholamban (PLN).[7]

Instead, it synergizes with ATP to allosterically shift the enzyme's conformation towards a

preactivated state, priming it for Ca²⁺ transport.[7][8] This restoration of Ca²⁺ homeostasis

helps to alleviate ER stress and its downstream consequences, such as apoptosis and

inflammation.[3][9]
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The following tables summarize the key quantitative findings from various preclinical studies on

CDN1163.

Table 1: In Vitro Efficacy and Potency

Parameter Model System Value Reference

EC₅₀
SERCA2a ATPase

Activity
2.3 µM [7][8]

EC₅₀
SERCA Ca²⁺

Translocation (SSM)
6.0 ± 0.3 µM [5][10]

Maximal Vₘₐₓ

Increase

SERCA2a ATPase

Activity
11.8% [7][8]

Ca²⁺ Uptake
Human Myotubes (1

µM CDN1163)

Increased Glucose &

Fatty Acid Oxidation
[11]

Table 2: In Vivo Efficacy in Disease Models
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Disease Model Animal Key Findings Dosage Reference

Type 2 Diabetes db/db Mice

Decreased blood

glucose at 60 &

120 min (OGTT).

Improved

acetylcholine-

induced aortic

relaxation.

5 days (i.p.) [12]

Type 2 Diabetes ob/ob Mice

Reduced blood

glucose levels.

Reversed

hepatic steatosis.

50 mg/kg/day for

5 days (i.p.)
[2][6]

Cerebral

Ischemia
MCAO Rats

Reduced infarct

volume, brain

edema, and

oxidative stress.

Improved

neurological

scores.

10 mg/kg (i.p.) [3][4]

Duchenne

Muscular

Dystrophy

mdx Mice

Decreased

muscular

degeneration

and fibrosis.

40 mg/kg, 3

times/week for 7

weeks (i.p.)

[13]

Alzheimer's/Parki

nson's

APP/PS1 Mice /

6-OHDA Rats

Rescued motor

and memory

deficits.

10 mg/kg (i.p.) [1]

Table 3: Effects on Molecular Markers
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Marker Model Effect of CDN1163 Reference

SERCA2b &

SERCA1a Expression
MCAO Rat Brain

Significantly increased

expression
[3]

ER Stress Markers

(BiP, p-PERK, ATF-6)
MCAO Rat Brain

Significantly

decreased expression
[3]

Apoptosis Markers

(Bax, CHOP)
MCAO Rat Brain

Significantly

decreased expression
[3][4]

Anti-Apoptotic Marker

(Bcl-2)
MCAO Rat Brain

Significantly increased

expression
[3][4]

AMPKα

Phosphorylation
Rat Cardiac Myocytes

Increased in a time-

dependent manner
[2]

Gluconeogenic/Lipoge

nic Genes
ob/ob Mouse Liver

Significantly reduced

expression
[6][10]

Signaling Pathways and Logical Relationships
CDN1163's primary therapeutic effect stems from its ability to activate SERCA, thereby

mitigating ER stress and its pathological consequences.
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Caption: Proposed mechanism of CDN1163 action.
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The diagram above illustrates the central hypothesis: CDN1163 activates the SERCA pump,

which restores normal calcium balance between the cytosol and the ER. This primary action

leads to a reduction in ER stress, which in turn inhibits apoptotic pathways and improves

mitochondrial function, ultimately resulting in therapeutic benefits like improved metabolism and

neuroprotection.[3][6][12]

Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summaries of key experimental protocols used in CDN1163 research.

A typical in vivo study investigating the effects of CDN1163 follows a standardized workflow.
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1. Animal Model Selection
(e.g., db/db mice, MCAO rats)

2. Group Assignment
(Vehicle vs. CDN1163)

3. Drug Administration
(e.g., 10-50 mg/kg, i.p.)

4. Behavioral/Physiological Testing
(e.g., OGTT, Rotarod)

5. Tissue Collection
(Brain, Liver, Muscle, Aorta)

6. Ex Vivo / Molecular Analysis
(Immunoblot, qPCR, Histology)

Click to download full resolution via product page

Caption: Standard workflow for in vivo CDN1163 studies.

Animal Model: db/db mice.[12]

Procedure:

Mice are fasted overnight.

CDN1163 or vehicle is administered via intraperitoneal (i.p.) injection.
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A baseline blood glucose measurement is taken (t=0).

D-glucose is administered orally.

Blood glucose levels are measured at subsequent time points (e.g., 60 and 120 minutes)

to assess glucose clearance.[12]

Serum insulin levels may also be measured at baseline and final time points.[12]

Animal Model: Rats.[3]

Procedure:

Cerebral ischemia-reperfusion (IR) injury is induced by transiently occluding the middle

cerebral artery.

CDN1163 (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.[3]

Post-treatment evaluation includes:

Neurological Scoring: To assess functional deficits.

Motor Function Tests: Such as the rotarod and open field tests to measure coordination

and locomotor activity.[3]

Histological Analysis: Brain tissue is collected to measure infarct volume, brain edema,

and neuronal damage (e.g., via H&E staining).[3][4]

Molecular Analysis: Brain lysates are used for immunoblotting to quantify SERCA

expression and markers of ER stress and apoptosis.[3]

Method 1: ATPase Activity Assay

Source: ER microsomes isolated from tissue or cells.[6]

Procedure: The rate of ATP hydrolysis by SERCA is measured in the presence of varying

concentrations of CDN1163. The Vₘₐₓ (maximal rate of reaction) is determined to quantify

the extent of activation.[6][8]
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Method 2: Solid Supported Membrane (SSM) Biosensing

Source: Native SR vesicles or reconstituted proteoliposomes containing SERCA are

adsorbed onto an SSM electrode.[5]

Procedure: An ATP concentration jump is applied to activate the pump. The resulting

electrical current, which is proportional to the movement of Ca²⁺ ions, is measured. This

method directly assesses Ca²⁺ translocation and can be used to determine the EC₅₀ of

CDN1163.[5]

Model: Primary myotube cultures from human muscle biopsies.[11][14]

Procedure:

Differentiated myotubes are treated with CDN1163 (e.g., 0.01-1 µM) for acute (4 hours) or

chronic (5 days) periods.[11]

Metabolism is assessed using radiolabeled substrates:

[¹⁴C]glucose: To measure glucose uptake and oxidation (by trapping ¹⁴CO₂).[11][14]

[¹⁴C]oleic acid: To measure fatty acid uptake and β-oxidation.[14]

Oxygen consumption rate (OCR) is measured using a Seahorse bioanalyzer to evaluate

mitochondrial respiration.[11]

Gene and protein expression (e.g., CPT1B, PDK4, p-AMPK) are determined by qPCR and

immunoblotting.[11]

Conclusion
The preclinical data for CDN1163 strongly support its role as a direct, allosteric activator of the

SERCA pump. By enhancing SERCA activity, CDN1163 effectively restores intracellular Ca²⁺

homeostasis, leading to the attenuation of ER stress and inhibition of associated apoptotic

pathways. This mechanism has demonstrated therapeutic potential across a range of disease

models, including type 2 diabetes, cerebral ischemia, and muscular dystrophy. The detailed

protocols and quantitative data presented in this guide provide a solid foundation for further

research and development of SERCA activators as a novel therapeutic class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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